Maytansine vs. Ansamitocin P3: Tubulin Binding Affinity Comparison (Kd)
Maytansine binds to tubulin with a dissociation constant (Kd) of 0.86 ± 0.2 µM [1]. In contrast, the structurally related analog ansamitocin P3 exhibits a weaker tubulin-binding affinity, with a reported Kd of 1.3 ± 0.7 µM [2]. This indicates that maytansine possesses a moderately higher affinity for its primary target than this key analog.
| Evidence Dimension | Tubulin Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 0.86 ± 0.2 µM |
| Comparator Or Baseline | Ansamitocin P3: 1.3 ± 0.7 µM |
| Quantified Difference | Maytansine Kd is approximately 1.5-fold lower (higher affinity). |
| Conditions | In vitro binding assay with purified tubulin. |
Why This Matters
Higher target affinity is a critical parameter for payload selection in ADC development, where efficient binding at low concentrations is essential for therapeutic index.
- [1] Lopus, M., et al. (2010). Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules. Molecular Cancer Therapeutics, 9(10), 2689-2699. DOI: 10.1158/1535-7163.MCT-10-0644 View Source
- [2] Venghateri, J. B., et al. (2013). Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site. PLoS ONE, 8(10), e75182. DOI: 10.1371/journal.pone.0075182 View Source
